Phospho-Glykogen-Synthase-Peptid-2 (Substrat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

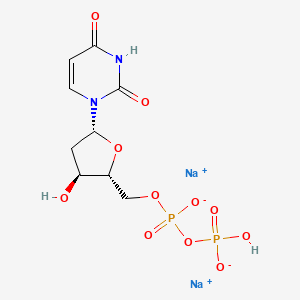

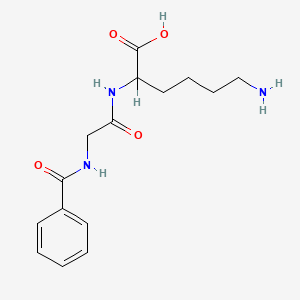

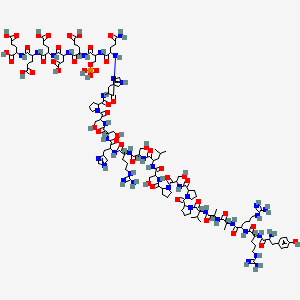

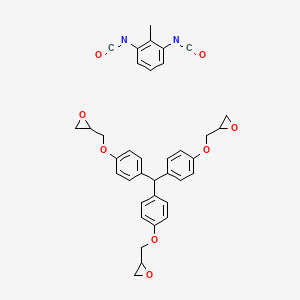

Phospho-Glycogen Synthase Peptide-2 (substrate) is a peptide substrate specifically designed for glycogen synthase kinase-3. This compound is primarily used in kinase assays and can be utilized for the affinity purification of protein-serine kinases . Its molecular formula is C123H191N40O48P, and it has a molecular weight of 3029.05 .

Wissenschaftliche Forschungsanwendungen

Phospho-Glycogen Synthase Peptide-2 (substrate) has a wide range of applications in scientific research:

Chemistry: Used in studies involving kinase activity and enzyme kinetics.

Biology: Employed in the investigation of signal transduction pathways and protein interactions.

Medicine: Utilized in drug discovery and development, particularly in the study of diseases related to glycogen metabolism.

Industry: Applied in the production of diagnostic kits and research reagents

Wirkmechanismus

Phospho-Glycogen Synthase Peptide-2 (substrate) functions by serving as a substrate for glycogen synthase kinase-3. The enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the serine residue of the peptide. This phosphorylation event is critical for the regulation of glycogen synthase activity and plays a role in various cellular processes .

Similar Compounds:

- Phospho-Glycogen Synthase Peptide-1 (substrate)

- Phospho-Glycogen Synthase Peptide-3 (substrate)

Comparison: Phospho-Glycogen Synthase Peptide-2 (substrate) is unique due to its specific sequence and phosphorylation site, which makes it an ideal substrate for glycogen synthase kinase-3. Compared to other similar compounds, it offers higher specificity and efficiency in kinase assays .

Safety and Hazards

Phospho-Glycogen Synthase Peptide-2 (substrate) is intended for research use only and is not to be used for any other purpose, which includes but is not limited to, unauthorized commercial uses, in vitro diagnostic uses, ex vivo or in vivo therapeutic uses or any type of consumption or application to humans or animals .

Biochemische Analyse

Biochemical Properties

Phospho-Glycogen Synthase Peptide-2 (substrate) interacts with several enzymes, proteins, and other biomolecules. It is known to interact with GSK-3, a critical regulator of several cellular pathways involved in neuroplasticity . The nature of these interactions is complex and involves both binding and inhibition .

Cellular Effects

The effects of Phospho-Glycogen Synthase Peptide-2 (substrate) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with GSK-3, for instance, has implications for neurotherapeutic development in the treatment of neuropsychiatric and neurodegenerative diseases .

Molecular Mechanism

Phospho-Glycogen Synthase Peptide-2 (substrate) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to bind and inhibit GSK-3 in a non-competitive mode that is distinct from classical ATP competitive inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phospho-Glycogen Synthase Peptide-2 (substrate) is synthesized through custom peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by phosphorylation of the serine residue .

Industrial Production Methods: The industrial production of Phospho-Glycogen Synthase Peptide-2 (substrate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Phospho-Glycogen Synthase Peptide-2 (substrate) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as a substrate in kinase assays .

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of adenosine triphosphate and glycogen synthase kinase-3 under physiological conditions.

Dephosphorylation: Involves the use of phosphatases under specific buffer conditions.

Major Products: The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMKCITWGMPAKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H191N40O48P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3029.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why was Phospho-Glycogen Synthase Peptide-2 used in this study?

A1: Phospho-Glycogen Synthase Peptide-2 is a well-established substrate for GSK3, allowing researchers to directly measure the kinase activity of GSK3α and GSK3β in a cell-free environment. This study aimed to determine if the cytotoxic effects observed with the drug elraglusib were truly due to GSK3 inhibition. Using this peptide substrate in a cell-free kinase assay allowed the researchers to directly compare the inhibitory potency of elraglusib against both GSK3 isoforms [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)